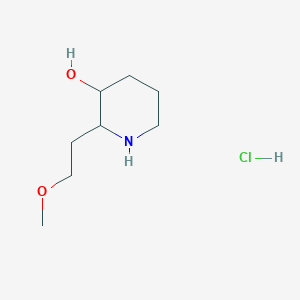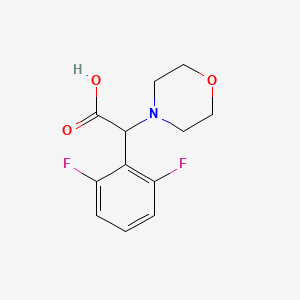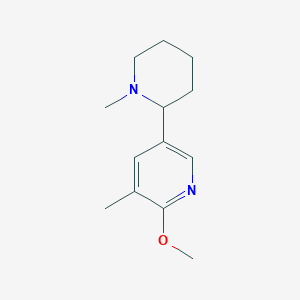
2-Methoxy-3-methyl-5-(1-methylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシ-3-メチル-5-(1-メチルピペリジン-2-イル)ピリジンは、ピリジン環にメトキシ基、メチル基、およびメチルピペリジニル基が置換されたヘテロ環化合物です。
準備方法
合成経路および反応条件
2-メトキシ-3-メチル-5-(1-メチルピペリジン-2-イル)ピリジンの合成は、通常、以下の手順を伴います。
ピリジン環の形成: ピリジン環は、β-ケトエステルとアンモニアおよびアルデヒドの縮合を含む、ハントツシュピリジン合成など、さまざまな方法で合成できます。
置換基の導入: メトキシ基とメチル基は、求電子置換反応によって導入できます。メチルピペリジニル基は、適切なピペリジン誘導体を使用して求核置換反応によって付加できます。
工業生産方法
この化合物の工業生産方法には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、プロセスを合理化するために連続フローリアクターと自動合成システムを使用することがよく含まれます。
化学反応の分析
反応の種類
2-メトキシ-3-メチル-5-(1-メチルピペリジン-2-イル)ピリジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実施できます。
置換: この化合物は、特にピリジン環の窒素原子にオルト位とパラ位で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: 触媒として炭素上のパラジウムを使用した水素ガス。
置換: 適切な塩基の存在下でアミンやアルコキシドなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はピリジンN-オキシドを生成する可能性があり、還元は部分的または完全に水素化された誘導体につながる可能性があります。
科学研究への応用
2-メトキシ-3-メチル-5-(1-メチルピペリジン-2-イル)ピリジンは、いくつかの科学研究に応用されています。
医薬品化学: これは、特に神経疾患を標的とする医薬品化合物の合成のためのビルディングブロックとして使用されます。
有機合成: この化合物は、より複雑なヘテロ環化合物の合成における中間体として役立ちます。
生物学的調査: これは、酵素や受容体などの生体標的とのピリジン誘導体の相互作用を調査する研究に使用されています。
科学的研究の応用
2-Methoxy-3-methyl-5-(1-methylpiperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.
作用機序
2-メトキシ-3-メチル-5-(1-メチルピペリジン-2-イル)ピリジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。メトキシ基とメチル基に加えて、ピペリジニル部分は、化合物の結合親和性と特異性に寄与します。これらの相互作用は、標的の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
2-メトキシ-5-(1-メチルピペリジン-2-イル)ピリジン: 3位にメチル基がありません。
3-メチル-5-(1-メチルピペリジン-2-イル)ピリジン: 2位にメトキシ基がありません。
2-メトキシ-3-メチルピリジン: ピペリジニル基がありません。
独自性
2-メトキシ-3-メチル-5-(1-メチルピペリジン-2-イル)ピリジンは、特定の化学的および生物学的特性を与える置換基の組み合わせにより、ユニークです。メトキシ基の存在は、その溶解性と反応性を高め、一方、ピペリジニル基は、その潜在的な薬理学的活性を高めます。
この詳細な記事は、合成、反応、用途、作用機序、および類似の化合物との比較を含む、2-メトキシ-3-メチル-5-(1-メチルピペリジン-2-イル)ピリジンの包括的な概要を提供しています。
類似化合物との比較
Similar Compounds
2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine: Lacks the methyl group at the 3-position.
3-Methyl-5-(1-methylpiperidin-2-yl)pyridine: Lacks the methoxy group at the 2-position.
2-Methoxy-3-methylpyridine: Lacks the piperidinyl group.
Uniqueness
2-Methoxy-3-methyl-5-(1-methylpiperidin-2-yl)pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the piperidinyl group contributes to its potential pharmacological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-methoxy-3-methyl-5-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-11(9-14-13(10)16-3)12-6-4-5-7-15(12)2/h8-9,12H,4-7H2,1-3H3 |
InChIキー |
RBWDZKNOHAAYOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1OC)C2CCCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11812718.png)
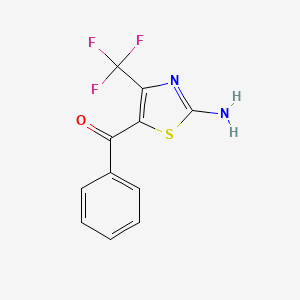
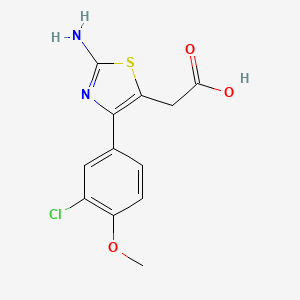
![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)


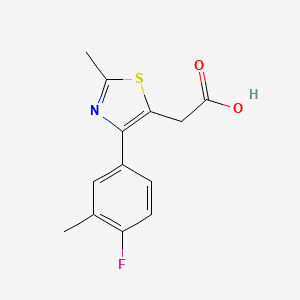
![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)

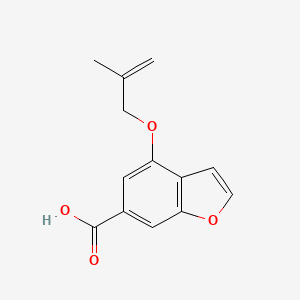
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
